molecular formula C22H28O3 B15142522 Norethindrone Acetate-D8

Norethindrone Acetate-D8

Cat. No.: B15142522
M. Wt: 348.5 g/mol
InChI Key: IMONTRJLAWHYGT-XPHRWOMPSA-N
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Description

Norethindrone Acetate-D8 is a deuterated form of Norethindrone Acetate, a synthetic progestin used in various hormonal therapies. The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norethindrone Acetate typically involves several steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are mild, which reduces the formation of impurities and makes the process suitable for industrial production.

Industrial Production Methods

Industrial production of Norethindrone Acetate involves the same synthetic steps but on a larger scale. The process is optimized to ensure high overall conversion rates and minimal impurities, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Norethindrone Acetate undergoes various chemical reactions, including:

    Oxidation: Converts the hydroxyl group to a ketone.

    Reduction: Reduces the ketone group back to a hydroxyl group.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions include various hydroxyl and ketone derivatives of Norethindrone Acetate .

Scientific Research Applications

Norethindrone Acetate-D8 is used extensively in scientific research, particularly in:

Mechanism of Action

Norethindrone Acetate-D8 works by mimicking the actions of endogenous progesterone. It binds to progesterone receptors, leading to changes in gene expression that regulate the menstrual cycle and maintain pregnancy. The compound also suppresses ovulation by inhibiting the release of gonadotropins .

Comparison with Similar Compounds

Similar Compounds

  • Levonorgestrel
  • Etonogestrel
  • Norethynodrel

Uniqueness

Norethindrone Acetate-D8 is unique due to its deuterium atoms, which make it particularly useful in pharmacokinetic studies. This isotopic labeling allows for precise tracking and analysis in biological systems, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C22H28O3

Molecular Weight

348.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-2,2,4,6,6,10,16,16-octadeuterio-17-ethynyl-13-methyl-3-oxo-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1/i5D2,6D2,12D2,13D,17D

InChI Key

IMONTRJLAWHYGT-XPHRWOMPSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@@]4(C#C)OC(=O)C)([2H])[2H])C)[2H]

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Origin of Product

United States

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